![molecular formula C14H11F3O B1322072 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol CAS No. 457889-46-2](/img/structure/B1322072.png)

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of Grignard reagents, as seen in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, where a Grignard reagent is used to introduce the methanol group . Similarly, the synthesis of (4-ethenylphenyl)diphenyl methanol is described as straightforward, suggesting that the synthesis of related compounds like "(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol" could also be achieved through direct methods .

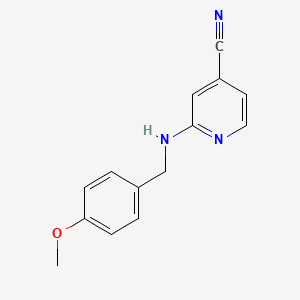

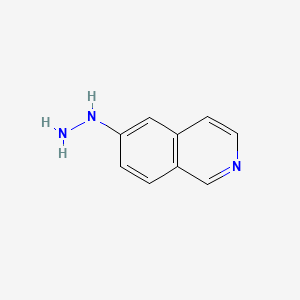

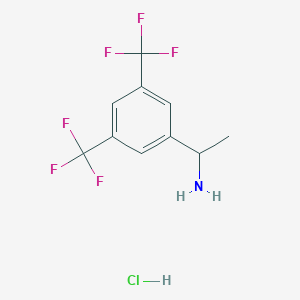

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as X-ray diffraction crystallography, as demonstrated for bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that a similar approach could be used to determine the molecular structure of "this compound".

Chemical Reactions Analysis

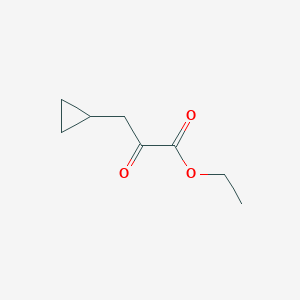

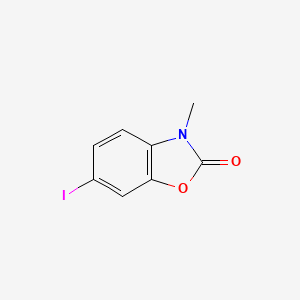

The papers describe various chemical reactions, such as the use of aryl azides as protecting groups for thiols that can be cleaved under mild conditions , and the [3+2] cycloaddition using α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles . These reactions highlight the reactivity of trifluoromethyl groups and their potential in synthetic chemistry, which could be relevant for the chemical reactions of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of functional groups. For example, the presence of hydrogen bonds in the crystal structure of (4-methoxyphenyl)diphenylmethanol indicates the potential for intermolecular interactions in similar compounds . The trifluoromethyl group is known for its electron-withdrawing properties, which would influence the physical and chemical properties of "this compound".

Scientific Research Applications

Materials Chemistry and Surface Chemistry Applications

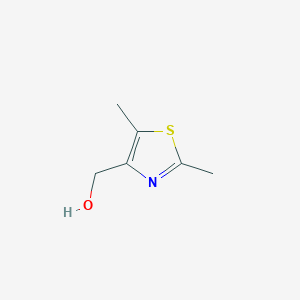

- Tris(4-azidophenyl)methanol, a multifunctional aryl azide related to the compound , is reported for its use as a protecting group for thiols in peptoid synthesis. This compound can be cleaved under mild conditions and functionalized for materials chemistry applications (Qiu et al., 2023).

- Perfluoroterphenyl, an organic n-semiconductor, has been derivatized to form self-assembled monolayers on semiconductor and metal substrates. The crystal structure of a related intermediate, (perfluoroterphenyl-4-yl)methanol, exhibits unique molecular arrangements, contributing to semiconductor surface chemistry (Schüpbach et al., 2010).

Organic Synthesis

- The synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives relates to the synthesis of compounds with the trifluoromethyl group. These compounds have shown interesting antimicrobial activity, illustrating the utility in medicinal chemistry (Chaudhari, 2012).

- An improved synthesis of (4-ethenylphenyl)diphenyl methanol and its use in preparing trityl functionalized polystyrene resin is an example of synthesizing functional materials using related compounds (Manzotti et al., 2000).

Photochemistry

- Photolysis of compounds such as 1,4-bis(1,1-diarylhept-2-ynyl) benzenes, which are structurally related to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, yields products significant in the study of photochemical reactions (Shi et al., 1991).

- A series of substituted methanols, including 4-(naphthopyran-3-yl)phenyl substituted methanols, demonstrated good photochromism, leading to the reversible generation of colored photomerocyanines, indicating their application in photochemical studies (Aiken et al., 2013).

properties

IUPAC Name |

[4-[4-(trifluoromethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVFDTRUBSFXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621505 | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457889-46-2 | |

| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)